Diethyl dibutylphosphoramidate
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Overview
Description
Diethyl dibutylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their stable phosphoryl bond (P=O) and their applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of diethyl dibutylphosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with butyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Diethyl dibutylphosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common reagents used in these reactions include acetic anhydride, aldehydes, and acid catalysts like p-toluenesulfonic acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diethyl dibutylphosphoramidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diethyl dibutylphosphoramidate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphoryl group can form stable complexes with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Diethyl dibutylphosphoramidate can be compared with other similar phosphoramidate compounds, such as diethyl phosphoramidate and dibutyl phosphoramidate. These compounds share similar structural features but differ in their specific alkyl substituents, which can influence their reactivity and applications .
Diethyl phosphoramidate: Known for its use as a chemical warfare simulant and its applications in surface-enhanced Raman spectroscopy.
Dibutyl phosphoramidate: Similar in structure but with different alkyl groups, leading to variations in its chemical properties and uses.
This compound stands out due to its unique combination of diethyl and dibutyl groups, which confer specific reactivity and versatility in various applications .
Properties
CAS No. |
67828-17-5 |
---|---|
Molecular Formula |
C12H28NO3P |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-butyl-N-diethoxyphosphorylbutan-1-amine |
InChI |
InChI=1S/C12H28NO3P/c1-5-9-11-13(12-10-6-2)17(14,15-7-3)16-8-4/h5-12H2,1-4H3 |
InChI Key |
BSZXIHSHPYRELV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)P(=O)(OCC)OCC |
boiling_point |
239 °F at 3 mmHg (NTP, 1992) |
density |
1.015 at 68.2 °F (NTP, 1992) - Denser than water; will sink |
flash_point |
greater than 212 °F (NTP, 1992) |
physical_description |
Diethyl dibutylphosphoramidate is a brown liquid. (NTP, 1992) |
solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) |
Origin of Product |
United States |
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